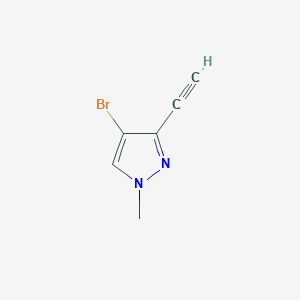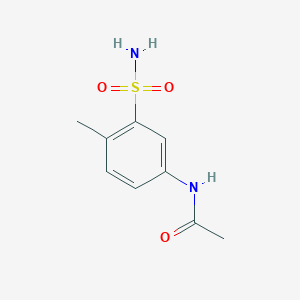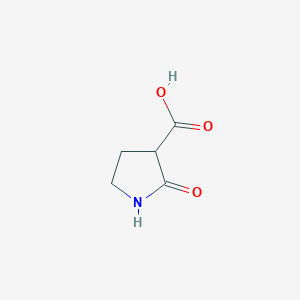
4-bromo-3-ethynyl-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-ethynyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H5BrN2 and its molecular weight is 185.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The heterocyclic diazoles, including compounds structurally similar to 4-Bromo-3-ethynyl-1-methylpyrazole, have been investigated as corrosion inhibitors for iron in acidic conditions. Research demonstrates that such compounds can significantly decrease corrosion rates by increasing charge-transfer resistance, which suggests potential applications in protecting metallic structures against acid-induced corrosion. The effectiveness of these inhibitors correlates with their concentration and immersion time, indicating their potential for tailored corrosion protection strategies based on the environmental conditions and desired duration of protection (Babić-Samardžija et al., 2005).
Protein Crystallography
In the field of protein crystallography, halogenated pyrazoles, closely related to 4-Bromo-3-ethynyl-1-methylpyrazole, have been identified as effective tools for phase determination through single-wavelength anomalous dispersion (SAD). Their promiscuous binding ability to various protein hot spots makes them invaluable for identifying interaction sites within proteins, facilitating the determination of protein structures. This application is critical for understanding protein function and designing drugs that can modulate protein activity (Bauman et al., 2016).
Synthesis of Medicinal Intermediates
The structural framework of 4-Bromo-3-ethynyl-1-methylpyrazole lends itself to the synthesis of various medicinal intermediates. For example, the preparation of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in drug discovery, utilizes similar compounds for constructing complex molecules that could serve as potential therapeutic agents. This demonstrates the compound's utility in the synthesis of novel pharmaceuticals, highlighting its importance in medicinal chemistry (Havel et al., 2018).
Enzymatic Halogenation
The enzymatic halogenation of pyrazoles, including those structurally related to 4-Bromo-3-ethynyl-1-methylpyrazole, showcases the potential of utilizing enzymatic methods for introducing halogen atoms into organic molecules. This approach, using enzymes like chloroperoxidase, allows for the selective halogenation of specific positions on the pyrazole ring, enabling the synthesis of derivatives with desired properties for further research or industrial applications (Franssen et al., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTICNZNVAPEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)
![1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2553826.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)
![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)


![N-(2,5-difluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2553835.png)
![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

